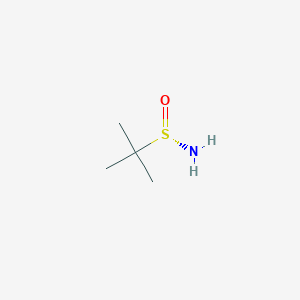
2,2'-Oxybis(1,3-dichloropropane)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves the use of strong bases and electrophiles to create functionalized compounds. For instance, the synthesis of 1,2,3-tris(oxazolinyl)cyclopropanes is achieved by treating 2-chloromethyl-2-oxazoline with strong bases such as LDA or KN(SiMe3)2, followed by the addition of electrophiles to produce more functionalized derivatives . Although this does not directly describe the synthesis of 2,2'-Oxybis(1,3-dichloropropane), it provides a general approach to synthesizing chlorinated organic compounds.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined by spectral analysis and single crystal X-ray analysis, as demonstrated in the synthesis of a ninhydrin derivative . The structural parameters of such molecules can be optimized and calculated using computational methods like DFT/B3LYP with a 6-311++G(d,p) basis set. While this paper does not specifically address 2,2'-Oxybis(1,3-dichloropropane), it suggests that similar methods could be used to analyze its molecular structure.
Chemical Reactions Analysis
The reactivity of chlorinated cyclopropanes in basic medium can lead to various products depending on the reaction conditions and the structure of the heteronucleophile . For example, 1,1-Dichloro-2-(chloromethyl)cyclopropane can react with phenols, alcohols, or thiophenol to form different chlorinated cyclopropanes. This indicates that 2,2'-Oxybis(1,3-dichloropropane) could also exhibit diverse reactivity under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds can be complex. For instance, the reactions of arsenic trioxide with various diols result in volatile liquids that are susceptible to hydrolysis . This suggests that 2,2'-Oxybis(1,3-dichloropropane) may also be volatile and prone to hydrolysis, although the specific properties would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Safety
- Genotoxicity and Mutagenicity Mechanisms : The autoxidative activation of 1,3-dichloropropene (a related compound) can lead to highly genotoxic and mutagenic derivatives. These effects are primarily due to the formation of 2-chloroacrolein from oxidative impurities and secondary products. Such findings underscore the mutagenic risks associated with the agricultural application of these compounds without proper purification and stabilization measures (Eder et al., 2006).
Analytical Chemistry Applications
- Detection of Heavy Metals : A study showcased the fabrication of a Pb(II) selective polymeric membrane electrode using 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde as an ionophore. This electrode demonstrated excellent potentiometric response characteristics for Pb(II) ions, highlighting its potential for heavy metal detection in environmental samples (Kaur & Aulakh, 2018).
Material Science and Organic Synthesis
- Dynamic Combinatorial Chemistry : Research into the equilibrating dynamics of [2]rotaxanes revealed how 2,6-diformylpyridine and 2,2'-oxybis(ethylamine) interact to form a dynamic combinatorial library. Such studies are crucial for understanding molecular machines and could inform the design of new materials (Haussmann et al., 2007).
Environmental Chemistry
- Soil Micro-Organism Interaction : The impact of DD (a mixture containing 1,3-dichloropropene) on soil micro-organisms was studied, revealing minimal toxic effects on various soil bacteria, except for a slight effect on Azotobacter and nitrogen-fixing clostridia. This research helps in understanding the ecological impact of such compounds when used as soil nematocides (Abd-el-Malek et al., 2008).
Safety And Hazards
2,2’-Oxybis(1,3-dichloropropane) should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIZIDCORWBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OC(CCl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208161 | |
| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Oxybis(1,3-dichloropropane) | |
CAS RN |
59440-89-0 | |
| Record name | Bis(1,3-dichloroisopropyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-oxybis[1,3-dichloropropane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















